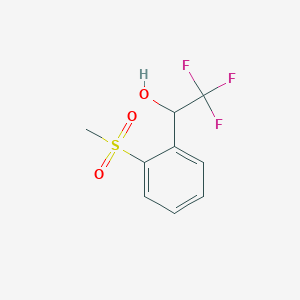
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-トリフルオロ-1-(2-メタンスルホニルフェニル)エタン-1-オールは、その独自の化学的特性で知られるフッ素化有機化合物です。トリフルオロメチル基とメタンスルホニル基の存在は、重要な反応性と安定性を付与し、さまざまな科学的および産業的用途で価値のあるものとなっています。
準備方法
合成経路と反応条件
グリニャール反応: 一般的な方法の1つは、2-メタンスルホニルフェニルマグネシウムブロミドとトリフルオロアセトアルデヒドとの反応です。この反応は通常、窒素雰囲気下で無水エーテル溶媒中で行われ、水分による干渉を防ぎます。
フリーデル・クラフツアシル化: 別の方法は、アルミニウムクロリドなどのルイス酸触媒の存在下で、2-メタンスルホニルベンゼンをトリフルオロアセチルクロリドでアシル化する反応です。この反応は、発熱性のプロセスを制御するために低温で行われます。
工業生産方法
工業生産では、これらの実験室的方法をスケールアップすることが多く、反応条件を最適化して収率と純度を向上させています。連続フロー反応器と蒸留や結晶化などの高度な精製技術が採用され、製品の品質が一貫して保証されています。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、通常は過マンガン酸カリウムや三酸化クロムなどの試薬を使用し、対応するケトンまたはカルボン酸を生成します。
還元: 水素化リチウムアルミニウムなどの還元剤を使用すると、この化合物をアルコールまたはアミンに変換できます。
置換: 特にトリフルオロメチル基では、メトキシドナトリウムやtert-ブトキシドカリウムなどの試薬を使用すると、求核置換反応が起こります。
一般的な試薬と条件
酸化: 酸性または中性の条件下での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のメトキシドナトリウムまたはtert-ブタノール中のtert-ブトキシドカリウム。
主な生成物
酸化: トリフルオロメチルケトンまたはカルボン酸の生成。
還元: トリフルオロメチルアルコールまたはアミンの生成。
置換: さまざまな置換されたトリフルオロメチル誘導体の生成。
科学研究への応用
2,2,2-トリフルオロ-1-(2-メタンスルホニルフェニル)エタン-1-オールは、科学研究で多様な用途があります。
化学: 特に医薬品や農薬における複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 酵素機構の研究や生化学的アッセイにおけるプローブとして使用されています。
医学: そのユニークな薬物動態特性により、薬物候補としての可能性が調査されています。
産業: 高い熱的および化学的安定性を備えた特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
2,2,2-Trifluoro-1-(2-methanesulfonylphenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential as a drug candidate due to its unique pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with high thermal and chemical stability.
作用機序
この化合物は、さまざまな分子標的との相互作用を通じてその効果を発揮します。トリフルオロメチル基は親油性を高め、膜透過性を高め、タンパク質中の疎水性ポケットとの相互作用を促進します。メタンスルホニル基は水素結合や静電相互作用に関与することができ、化合物の結合親和性と特異性に影響を与えます。
類似化合物との比較
類似化合物
2,2,2-トリフルオロアセトフェノン: トリフルオロメチル基を共有していますが、メタンスルホニル基がありません。その結果、反応性と用途が異なります。
2,2,2-トリフルオロ-1-(4-メタンスルホニルフェニル)エタン-1-アミン: 類似の構造をしていますが、ヒドロキシル基の代わりにアミン基があり、化学的挙動と用途が異なります。
ユニークさ
2,2,2-トリフルオロ-1-(2-メタンスルホニルフェニル)エタン-1-オールは、トリフルオロメチル基とメタンスルホニル基の組み合わせにより、安定性、反応性、潜在的な生物活性などの独自の化学的特性を付与するため、ユニークです。
特性
分子式 |
C9H9F3O3S |
|---|---|
分子量 |
254.23 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H9F3O3S/c1-16(14,15)7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8,13H,1H3 |
InChIキー |
ZCDPZNZYPGREKX-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC=C1C(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7-Dihydropyrrolo[3,4-b]pyrazin-5-one](/img/structure/B11716304.png)


![(2Z)-3-{N'-[(E)-[4-(dimethylamino)phenyl]methylidene]hydrazinecarbonyl}prop-2-enoic acid](/img/structure/B11716311.png)
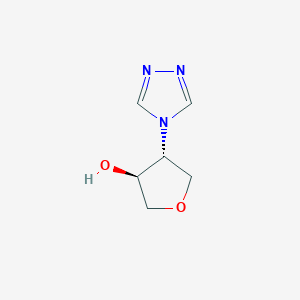
![Ethyl N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716323.png)
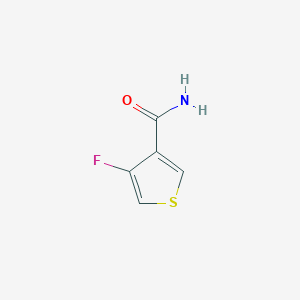
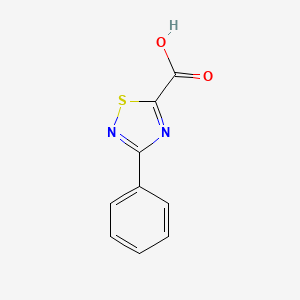
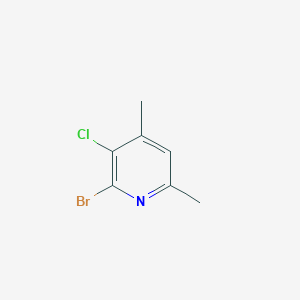
![1-[4-(2-Hydroxy-2-methylcyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B11716341.png)
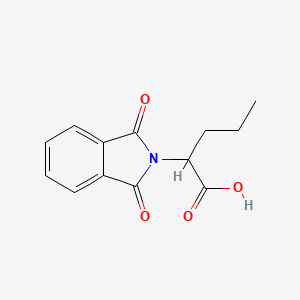
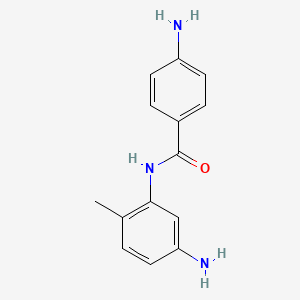
![Ethyl N-(2,2,2-trichloro-1-{[(2-chloro-4-nitrophenyl)carbamothioyl]amino}ethyl)carbamate](/img/structure/B11716362.png)
![(3aR,6aR)-hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B11716364.png)
